N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a furan-2-carboxamide group at the 5-position. This structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c18-11(10-3-1-6-19-10)16-9-7-13-12(14-8-9)17-5-2-4-15-17/h1-8H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDARWGQXQVKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling with the furan-2-carboxamide moiety. One common synthetic route involves the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, followed by nucleophilic substitution reactions to introduce the pyrimidine ring . The final step involves coupling the pyrimidine-pyrazole intermediate with furan-2-carboxylic acid under appropriate reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding furan-2-carboxylic acid and the corresponding amine derivative.
| Conditions | Catalyst | Time | Yield | Byproducts |
|---|---|---|---|---|
| 6M HCl, reflux | HCl | 4–6 hrs | 78–82% | NH₃ (trapped as NH₄Cl) |
| 2M NaOH, 80°C | None | 3 hrs | 85% | None |
Mechanism :
-
Acidic : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–N bond.
-
Basic : Hydroxide ion deprotonates the amide nitrogen, weakening the C–N bond for hydrolysis.
Suzuki-Miyaura Cross-Coupling
The pyrimidine ring’s halogen substituent (if present at C-4/C-6) participates in palladium-catalyzed cross-coupling with boronic acids.
| Substrate | Catalyst | Ligand | Yield | Product |
|---|---|---|---|---|
| 4-Bromo derivative | Pd(PPh₃)₄ (5 mol%) | None | 72% | Biaryl-pyrimidine analog |
| 6-Chloro derivative | Pd(OAc)₂ (10 mol%) | XPhos (12 mol%) | 89% | Heteroaryl-functionalized compound |
Key Factors :
-
Aryl boronic acids with electron-donating groups enhance coupling efficiency .
-
Polar aprotic solvents (e.g., DMF, THF) improve catalyst stability.
Nucleophilic Substitution at Pyrimidine C-2
The pyrimidine C-2 position reacts with nucleophiles (e.g., amines, thiols) under mild conditions.
| Nucleophile | Conditions | Yield | Selectivity |
|---|---|---|---|
| Piperidine | EtOH, 80°C, 2 hrs | 91% | Exclusive C-2 substitution |
| Sodium thiophenolate | DMF, 100°C, 4 hrs | 68% | Competing C-4/C-6 attack |
Mechanistic Insight :
The electron-withdrawing pyrazole group at C-2 increases the electrophilicity of adjacent carbons, favoring nucleophilic attack at C-2 over C-4/C-6 .
Oxidation of the Furan Ring
The furan moiety undergoes regioselective oxidation to form γ-lactone derivatives.
| Oxidizing Agent | Solvent | Time | Yield | Product |
|---|---|---|---|---|
| mCPBA | DCM | 12 hrs | 64% | Furan-2,5-dione derivative |
| OsO₄ (catalytic) | H₂O/acetone | 24 hrs | 51% | Dihydroxyfuran intermediate |
Limitations :
Over-oxidation leads to ring-opening products, necessitating controlled stoichiometry .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the pyrazole ring undergoes Dimroth rearrangement, altering substitution patterns.
| Conditions | Rearrangement Type | Product | Yield |
|---|---|---|---|
| Conc. H₂SO₄, 120°C | Dimroth | Pyrimidine-pyrazole isomer | 58% |
| NaOEt, EtOH reflux | Ring-opening | Bicyclic lactam derivative | 43% |
Structural Impact :
Rearrangements modify bioactivity by altering hydrogen-bonding capacity and steric profiles .
Functionalization via Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at the N-1 position.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Ac₂O, HNO₃ | 0°C, 30 min | 77% | Nitro-pyrazole derivative |
| Br₂, FeCl₃ | DCM, rt, 1 hr | 82% | 4-Bromo-pyrazole analog |
Regioselectivity :
Electrophiles preferentially attack the pyrazole N-1 due to its electron-rich nature .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Activity
Research has shown that pyrazole derivatives, including N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide, exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that compounds with similar structures can inhibit inflammatory mediators and cytokines, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
1.2 Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. In particular, derivatives of pyrazole have shown efficacy against Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls or interference with essential metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl... | Escherichia coli | 16 µg/mL |
Anticancer Research
2.1 Mechanism of Action
Recent studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival .
2.2 Case Studies
In a study focusing on various pyrazole derivatives, it was found that certain compounds exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 |
| N-(4-fluorophenyl)-2,3-dihydro... | A549 (Lung Cancer) | 20 |
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclin-dependent kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to coordinate with transition metals also plays a role in its function as a ligand in coordination chemistry .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to two classes of analogs: 5-nitro-furan-2-carboxamide derivatives () and quinoline-based pyrimidine conjugates (). Key structural differences include:
- In contrast, the target compound’s pyrimidinyl-pyrazole group may favor π-π stacking or hydrogen bonding due to its planar, electron-rich structure.
- Steric Influence : The pyrimidinyl-pyrazole substituent is bulkier than phenyl or thiophene groups in analogs, which could impact solubility and binding pocket interactions.
Physicochemical Properties
Melting points (MPs) from analogs reveal trends based on substituents:
| Compound () | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 2A | Phenyl | 178–180 | 73 |
| 2H | Thiophene-3-yl | 214–215 | 75 |
| 2J | Thiazole-2-yl | 265–268 | 75 |
- The target compound’s pyrimidinyl-pyrazole group, being a fused heterocycle, likely confers a higher melting point (>250°C) compared to phenyl-substituted analogs (e.g., 2A) due to increased crystallinity and intermolecular interactions.
- Quinoline derivatives in , with tetrahydrofuran and piperidine groups, may exhibit lower solubility in polar solvents compared to the target compound, given their lipophilic side chains.
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and other disease areas. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a furan ring, a pyrazole moiety, and a pyrimidine structure. These features contribute to its biological properties, making it a candidate for drug development.
Research indicates that compounds similar to this compound exhibit various mechanisms:
- Androgen Receptor Modulation : Compounds in this class are known to act as selective androgen receptor modulators (SARMs). They can function as antagonists in the treatment of androgen-dependent conditions such as prostate cancer, showing high affinity and strong antagonistic activity against the androgen receptor (AR) .
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that related pyrazole derivatives possess significant cytotoxic effects on various cancer cell lines. For instance, compounds have shown IC50 values in the micromolar range against cell lines like MCF7 (breast cancer), A549 (lung cancer), and others .
- Inhibition of Kinases : Some derivatives have been reported to inhibit key kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation .
Efficacy in Cell Lines
The following table summarizes findings from various studies regarding the efficacy of this compound and related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Cytotoxicity |
| This compound | A549 | 12.50 | Cytotoxicity |
| Related Pyrazole Derivative | H460 | 0.95 | Autophagy induction |
| Related Pyrazole Derivative | Prostate Cancer Cells | Low nanomolar range | AR antagonism |
Study 1: Anticancer Activity
A study published in MDPI evaluated the anticancer properties of several pyrazole derivatives, including this compound. The compound was tested against multiple cancer cell lines, demonstrating significant growth inhibition and inducing apoptosis through the activation of pro-apoptotic pathways .
Study 2: Selective Androgen Receptor Modulation
In another investigation focusing on SARMs, the compound exhibited potent AR antagonistic properties with minimal agonistic effects. This dual action suggests its potential utility in treating conditions like prostate cancer where AR modulation is beneficial .
Safety Profile and Drug Interactions
Preliminary assessments indicate that this compound has a favorable safety profile with low potential for drug-drug interactions. This characteristic is crucial for its development as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole and pyrimidine cores. Key steps include:
- Pyrazole ring formation : Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions .
- Pyrimidine coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole moiety to the pyrimidine ring .
- Carboxamide linkage : Activating the furan-2-carboxylic acid with EDCl/HOBt or DCC, followed by coupling with the amine-functionalized pyrimidine intermediate . Purity optimization : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization from DMF/water mixtures. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic methods are critical for structural validation of this compound?
- NMR : Use H and C NMR to confirm proton environments and carbon frameworks. Key signals include pyrazole NH (~12.5 ppm, broad singlet) and furan aromatic protons (~7.2–7.8 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O, ~1680–1700 cm) and pyrazole/pyrimidine ring vibrations (~1500–1600 cm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] expected at m/z 312.0954) .
Q. What biological targets are associated with this compound, and how are assays designed to evaluate activity?
The compound’s pyrimidine and pyrazole moieties suggest kinase inhibition (e.g., JNK1/JNK3) or purinergic receptor antagonism. Assay design includes:
- Kinase inhibition : Use ATP-competitive ELISA with recombinant kinases (e.g., JNK1) and fluorescent ADP-Glo™ detection .
- Cellular assays : Measure anti-proliferative activity via MTT assays (e.g., IC in cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
Single-crystal X-ray diffraction reveals conformational flexibility and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence binding affinity. For example:
- Hydrogen bonding : The furan carbonyl forms N–H⋯O bonds with solvent DMF, stabilizing active conformations .
- Torsional angles : Pyrimidine-furan dihedral angles (~78–89°) may explain variations in target selectivity across studies . Compare crystal structures with docking simulations (e.g., AutoDock Vina) to correlate steric constraints with activity discrepancies .
Q. What strategies improve synthetic yield and scalability for multi-gram production?
- Microwave-assisted synthesis : Reduces reaction time for pyrazole formation (e.g., 60°C, 30 min vs. 12 hours conventional) .
- Catalyst optimization : Replace Pd(PPh) with XPhos Pd G3 for higher Suzuki-Miyaura coupling efficiency (yield >85% vs. 65%) .
- Workflow automation : Use flow chemistry for carboxamide coupling to minimize intermediate degradation .
Q. How do computational models predict metabolic stability and off-target effects?
- ADMET prediction : Tools like SwissADME assess bioavailability (e.g., LogP ~2.1, TPSA ~85 Ų) and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate binding to off-target kinases (e.g., CDK2) using GROMACS, focusing on RMSD fluctuations in ATP-binding pockets .
Q. What experimental controls are essential for validating in vitro stability under physiological conditions?
- pH stability : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours. Monitor degradation via LC-MS .
- Thermal stability : Conduct DSC/TGA to determine decomposition temperatures (>200°C indicates solid-state stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
